Desethyl KBT-3022

Description

Propriétés

IUPAC Name |

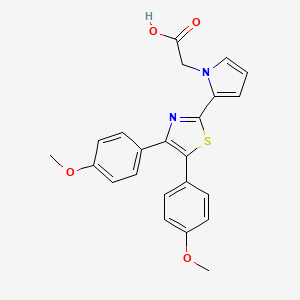

2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S/c1-28-17-9-5-15(6-10-17)21-22(16-7-11-18(29-2)12-8-16)30-23(24-21)19-4-3-13-25(19)14-20(26)27/h3-13H,14H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSPVPWIMGZXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CN3CC(=O)O)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143656 | |

| Record name | Desethyl KB 3022 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101001-72-3 | |

| Record name | Desethyl KB 3022 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101001723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desethyl KB 3022 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of Desethyl KBT-3022: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desethyl KBT-3022 is the principal active metabolite of the antiplatelet agent KBT-3022. Its primary mechanism of action is the potent inhibition of cyclooxygenase (COX), a key enzyme in the synthesis of prostanoids such as thromboxane A2, which are critical mediators of platelet aggregation. At higher concentrations, this compound exhibits a broader spectrum of activity, including the inhibition of cAMP-phosphodiesterase, interference with thromboxane A2 receptor binding, and suppression of thrombin-induced platelet activation. Furthermore, it demonstrates inhibitory effects on neutrophil function. This document provides a comprehensive overview of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways.

Primary Mechanism of Action: Cyclooxygenase Inhibition

The cornerstone of this compound's antiplatelet activity lies in its ability to inhibit cyclooxygenase (COX).[1][2] KBT-3022 itself is a prodrug, and its active form, this compound, demonstrates a more potent inhibition of this enzyme.[1][2] By blocking COX, this compound effectively curtails the conversion of arachidonic acid to prostaglandin H2, the precursor for various pro-inflammatory and pro-thrombotic molecules, most notably thromboxane A2 (TXA2) in platelets. The oral administration of the parent compound, KBT-3022, has been shown to more potently inhibit the production of thromboxane B2 (a stable metabolite of TXA2) during blood coagulation than the production of 6-keto-prostaglandin F1 alpha from aortic strips in guinea pigs.[1][2]

Quantitative Data: Cyclooxygenase Inhibition

| Compound | Target | IC50 (µM) | Source |

| This compound | Cyclooxygenase (ovine seminal gland) | 0.43 | [1][2] |

| KBT-3022 | Cyclooxygenase (ovine seminal gland) | 0.69 | [1][2] |

Secondary Mechanisms of Action

At concentrations exceeding those required for effective COX inhibition, this compound engages with other cellular targets to further impede platelet activation.[1][2]

-

cAMP-Phosphodiesterase Inhibition: this compound has been found to inhibit cAMP-phosphodiesterase.[1][2] This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial intracellular second messenger that inhibits platelet activation. By inhibiting its degradation, this compound likely contributes to elevated intracellular cAMP levels, further suppressing platelet aggregation.

-

Thromboxane A2 Receptor Antagonism: The compound interferes with the specific binding of U46619, a stable thromboxane A2 mimetic, to its receptor on platelets.[1][2] This suggests a direct or allosteric antagonism of the thromboxane A2 receptor, preventing the pro-aggregatory signals mediated by TXA2.

-

Inhibition of Thrombin-Mediated Signaling: this compound has been shown to inhibit the release of phosphatidic acid from thrombin-stimulated platelets.[1][2] Additionally, it inhibits thrombin-induced platelet aggregation and the release of 5-hydroxytryptamine (serotonin) at higher concentrations.[3]

Effects on Neutrophil Function

Beyond its antiplatelet activity, this compound also modulates the function of neutrophils. Both KBT-3022 and its desethyl metabolite inhibit neutrophil adhesion and migration induced by the chemoattractant f-Met-Leu-Phe (fMLP).[4] This inhibitory action is associated with a suppression of the fMLP-induced increase in intracellular free calcium concentration ([Ca2+]i).[4] Notably, this compound was found to inhibit the specific binding of radiolabeled fMLP ([3H]fMLP) with an IC50 of 1.9 µM.[4]

Quantitative Data: Inhibition of Neutrophil Function

| Compound | Target/Activity | IC50 (µM) | Source |

| This compound | [3H]fMLP specific binding | 1.9 | [4] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Platelets

Caption: Primary and secondary inhibitory pathways of this compound in platelets.

Experimental Workflow: In Vitro Cyclooxygenase Inhibition Assay

Caption: Workflow for determining the IC50 of this compound against cyclooxygenase.

Detailed Experimental Protocols

Based on the available literature, the following methodologies are inferred for the key experiments:

Cyclooxygenase Inhibition Assay

-

Enzyme Source: Cyclooxygenase is prepared from ovine seminal glands.

-

Test Compounds: this compound and KBT-3022 are dissolved in an appropriate solvent and diluted to a range of concentrations.

-

Assay Procedure:

-

The cyclooxygenase enzyme preparation is pre-incubated with varying concentrations of the test compounds or vehicle control for a specified period at a controlled temperature.

-

The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

The reaction is allowed to proceed for a defined time.

-

The reaction is terminated, typically by the addition of an acid or a specific inhibitor.

-

The amount of prostaglandin product formed is quantified using an appropriate method, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined by non-linear regression analysis of the concentration-response curve.

Platelet Aggregation Assay (In Vitro)

-

Platelet Preparation: Platelet-rich plasma (PRP) is obtained from whole blood collected from humans or various animal species (e.g., rats, guinea pigs, rabbits) using anticoagulants like citrate. Platelets are isolated by centrifugation.

-

Agonists: A panel of platelet aggregation-inducing agents is used, including arachidonic acid, collagen, adenosine diphosphate (ADP), platelet-activating factor (PAF), and thrombin.

-

Assay Procedure:

-

The platelet suspension is placed in an aggregometer cuvette and stirred at 37°C.

-

A baseline light transmittance is established.

-

The test compound (this compound) or vehicle is added to the platelet suspension and pre-incubated for a short period.

-

An agonist is added to induce platelet aggregation.

-

The change in light transmittance, which corresponds to the degree of platelet aggregation, is recorded over time.

-

-

Data Analysis: The inhibitory effect of the compound is quantified by comparing the maximum aggregation in the presence of the compound to that of the vehicle control.

Radioligand Binding Assay ([3H]fMLP)

-

Cell Preparation: Neutrophils are isolated from fresh blood.

-

Radioligand: [3H]fMLP, a radiolabeled form of the chemoattractant, is used.

-

Assay Procedure:

-

Isolated neutrophils are incubated with various concentrations of this compound.

-

A fixed concentration of [3H]fMLP is added to the cell suspension.

-

The mixture is incubated to allow binding to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled fMLP.

-

Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter, representing bound [3H]fMLP, is measured by liquid scintillation counting.

-

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined as the concentration of this compound that inhibits 50% of the specific binding of [3H]fMLP.

Metabolism of KBT-3022

KBT-3022 (ethyl 2-[4,5-bis(4-methoxyphenyl)thiazol-2-yl]pyrrol-1-ylacetate) is a prodrug that undergoes metabolic activation to form this compound. The primary metabolic pathway for the further breakdown of this compound is the O-demethylation of its two methoxyphenyl groups.[5] Studies have indicated that the liver is the most active organ in this metabolic process.[5]

Conclusion

The mechanism of action of this compound is multi-faceted, with the primary and most potent effect being the inhibition of cyclooxygenase. This leads to a significant reduction in thromboxane A2 synthesis and subsequent platelet aggregation. At higher concentrations, its inhibitory effects on cAMP-phosphodiesterase, the thromboxane A2 receptor, and thrombin-induced signaling pathways contribute to its overall antiplatelet profile. The additional activity on neutrophil function suggests a broader anti-inflammatory potential. This comprehensive mechanism makes this compound a significant molecule in the study of anti-thrombotic agents.

References

- 1. The mechanism of action of KBT-3022, a new antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of KBT-3022, a new diphenylthiazole derivative, on platelet functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Metabolism of Active Metabolite M9 of a New Antiplatelet Agent, Ethyl-2-[4, 5-bis(4-methoxyphenyl)thiazol-2-yl]pyrrol-1-ylacetate (KBT-3022), in 9, 000×g Supernatant of liver from Rats and Mice [jstage.jst.go.jp]

Desethyl KBT-3022 and the Cyclooxygenase Inhibition Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

KBT-3022 is an antiplatelet agent, and its principal pharmacological activity is mediated through its active metabolite, Desethyl KBT-3022.[1] The primary target of this compound is the cyclooxygenase (COX) enzyme system.[1] COX enzymes, also known as prostaglandin H synthases, are bifunctional enzymes that catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostanoids, including prostaglandins and thromboxanes.[2][3][4] There are two main isoforms of COX: COX-1, which is constitutively expressed in many tissues and plays a role in physiological functions, and COX-2, which is inducible and is primarily associated with inflammation.[5][6]

Inhibition of these enzymes is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs). The therapeutic effects of these drugs are often attributed to the inhibition of COX-2, while adverse effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[5] Understanding the inhibitory activity and selectivity of compounds like this compound is therefore crucial for their development and therapeutic application.

Quantitative Data on COX Inhibition

This compound has been shown to inhibit cyclooxygenase activity. The half-maximal inhibitory concentration (IC50) values for KBT-3022 and its active metabolite have been determined using cyclooxygenase from ovine seminal glands.[1]

| Compound | Enzyme Source | IC50 (µM) |

| KBT-3022 | Ovine Seminal Gland COX | 0.69[1] |

| This compound | Ovine Seminal Gland COX | 0.43 [1] |

Note: Specific IC50 values for this compound against COX-1 and COX-2 isoforms were not found in the available search results. The provided data pertains to a general cyclooxygenase preparation.

At concentrations higher than those required for cyclooxygenase inhibition, this compound has also been reported to inhibit cAMP-phosphodiesterase.[1]

Cyclooxygenase Inhibition Pathway

The following diagram illustrates the cyclooxygenase pathway and the point of inhibition by this compound.

Experimental Protocols

A detailed experimental protocol for the determination of COX inhibition by this compound is not publicly available. However, a general and representative protocol for an in vitro cyclooxygenase inhibition assay using ovine COX enzymes is provided below. This protocol is based on commonly used methods in the field.[7][8][9][10][11][12]

Objective: To determine the in vitro inhibitory activity of this compound on COX-1 and COX-2.

Materials:

-

Ovine COX-1 (from ram seminal vesicles)

-

Recombinant ovine or human COX-2

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

This compound (test compound)

-

Known selective COX-1 and COX-2 inhibitors (for control)

-

Stannous chloride (to stop the reaction)

-

Enzyme Immunoassay (EIA) kit for Prostaglandin F2α (PGF2α)

-

96-well plates

-

Incubator

-

Plate reader

Procedure:

-

Reagent Preparation:

-

Prepare the reaction buffer and bring it to 37°C.

-

Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

-

Prepare a stock solution of arachidonic acid.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

-

Assay Setup:

-

In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Add the different concentrations of this compound to the test wells.

-

Include control wells with a known selective COX-1 inhibitor, a known selective COX-2 inhibitor, and a vehicle control (solvent only).

-

Include background wells containing all reagents except the enzyme.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Termination:

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate the plate at 37°C for a short, defined period (e.g., 2 minutes).

-

Terminate the reaction by adding a solution of stannous chloride. This reduces the PGH2 product to the more stable PGF2α.

-

-

Quantification:

-

Quantify the amount of PGF2α produced in each well using a competitive Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

The following diagram outlines the general workflow for this type of experiment.

Conclusion

This compound is the pharmacologically active metabolite of KBT-3022, exerting its antiplatelet effects primarily through the inhibition of cyclooxygenase enzymes. The available data confirms its inhibitory activity on a general COX preparation. For a more complete understanding of its pharmacological profile and to better predict its therapeutic potential and side-effect profile, further studies are required to determine the specific inhibitory concentrations for COX-1 and COX-2. The experimental protocol outlined in this guide provides a framework for conducting such investigations, which are essential for the continued development and characterization of this compound.

References

- 1. The mechanism of action of KBT-3022, a new antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Prostaglandin H synthase: resolved and unresolved mechanistic issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

In Vitro Antiplatelet Activity of Desethyl KBT-3022: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro antiplatelet activity of Desethyl KBT-3022, the primary active metabolite of the novel antiplatelet agent KBT-3022. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Executive Summary

This compound is a potent inhibitor of platelet aggregation, primarily acting through the inhibition of the cyclooxygenase (COX) enzyme. In vitro studies have demonstrated its superior potency compared to acetylsalicylic acid (aspirin) in inhibiting platelet aggregation induced by arachidonic acid and collagen.[1][2] A distinguishing feature of this compound is its ability to also inhibit thrombin-induced platelet aggregation, a pathway not affected by aspirin.[1][3] At higher concentrations, this compound has also been shown to inhibit cAMP-phosphodiesterase, suggesting a multi-faceted mechanism of action.[4] These characteristics position this compound as a promising candidate for further investigation in the development of new antiplatelet therapies.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro antiplatelet activity of this compound.

Table 1: Cyclooxygenase Inhibition

| Compound | Enzyme Source | IC50 (µM) | Reference |

| This compound | Ovine Seminal Gland | 0.43 | [4] |

| KBT-3022 | Ovine Seminal Gland | 0.69 | [4] |

Table 2: Inhibition of Platelet Aggregation and Serotonin Release

| Agonist | Species | Parameter | IC50 (µM) | Comparative Potency | Reference |

| Arachidonic Acid | Human, Rat, Guinea-Pig, Rabbit | Aggregation | Not specified | ~100 times more potent than Aspirin | [1][2] |

| Collagen | Human, Rat, Guinea-Pig, Rabbit | Aggregation | Not specified | ~100 times more potent than Aspirin | [1][2] |

| Thrombin | Not specified | Aggregation | Concentration-dependent inhibition (1-40 µM) | More potent than Ticlopidine at higher concentrations | [3] |

| Thrombin | Not specified | 5-Hydroxytryptamine (Serotonin) Release | 7.8 | More potent than Ticlopidine at higher concentrations | [2] |

Experimental Protocols

This section details the methodologies for the key in vitro experiments used to characterize the antiplatelet activity of this compound.

Platelet Aggregation Assay

Objective: To measure the ability of this compound to inhibit platelet aggregation induced by various agonists.

Methodology:

-

Blood Collection: Whole blood is drawn from healthy human volunteers or laboratory animals (e.g., rats, rabbits, guinea pigs) into tubes containing an anticoagulant, typically 3.8% sodium citrate.

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

-

Assay Procedure:

-

PRP is placed in a cuvette with a stir bar in a platelet aggregometer.

-

The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

-

A solution of this compound at various concentrations or a vehicle control is added to the PRP and incubated for a specified time.

-

A platelet agonist (e.g., arachidonic acid, collagen, thrombin, ADP) is added to induce aggregation.

-

The change in light transmission through the PRP is recorded over time as platelets aggregate.

-

-

Data Analysis: The percentage of platelet aggregation inhibition is calculated by comparing the maximal aggregation in the presence of this compound to that of the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation) is then determined.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the activity of the COX enzyme.

Methodology:

-

Enzyme Preparation: Purified COX-1 or COX-2 enzyme from a source such as ovine seminal glands is used.

-

Reaction Mixture: The assay is typically performed in a buffer solution (e.g., Tris-HCl) containing the COX enzyme, a heme cofactor, and a reducing agent.

-

Inhibitor Incubation: this compound at various concentrations is pre-incubated with the enzyme mixture for a defined period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Measurement of Product Formation: The activity of the COX enzyme is determined by measuring the amount of prostaglandin E2 (PGE2) or other prostanoids produced. This can be quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percentage of COX inhibition is calculated for each concentration of this compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Serotonin (5-Hydroxytryptamine) Release Assay

Objective: To measure the effect of this compound on the release of serotonin from activated platelets.

Methodology:

-

Platelet Preparation: Washed platelets are prepared from PRP by centrifugation and resuspension in a suitable buffer.

-

Loading with Radiolabeled Serotonin (Optional): Platelets can be incubated with [14C]5-hydroxytryptamine to facilitate the measurement of its release.

-

Inhibitor Incubation: The prepared platelets are incubated with various concentrations of this compound or a vehicle control.

-

Induction of Release: A platelet agonist, typically thrombin, is added to stimulate the release of serotonin from the dense granules of the platelets.

-

Separation and Quantification: The reaction is stopped, and the platelets are separated from the supernatant by centrifugation. The amount of released serotonin in the supernatant is quantified. If radiolabeled serotonin is used, this is done by liquid scintillation counting. Alternatively, non-radioactive methods such as high-performance liquid chromatography (HPLC) or ELISA can be used.

-

Data Analysis: The percentage of serotonin release inhibition is calculated by comparing the release in the presence of this compound to the control. The IC50 value can then be determined.

Visualizations

Signaling Pathways

Caption: Mechanism of Action of this compound.

Experimental Workflow

Caption: General Workflow for In Vitro Antiplatelet Studies.

References

- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. helena.com [helena.com]

- 3. coachrom.com [coachrom.com]

- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Desethyl KBT-3022: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and synthesis of Desethyl KBT-3022, the active metabolite of the antiplatelet agent KBT-3022. It details the synthetic pathway, mechanism of action, and available pharmacological data. This whitepaper is intended to serve as a resource for researchers and professionals in the field of drug development, offering detailed experimental protocols and structured data for further investigation and application.

Introduction

KBT-3022, chemically known as ethyl 2-[4,5-bis(4-methoxyphenyl)thiazol-2-yl]pyrrol-1-ylacetate, is an antiplatelet agent. Its primary mechanism of action is realized through its active metabolite, this compound. This metabolite is formed in vivo through the hydrolysis of the ethyl ester group of KBT-3022. This compound exhibits its antiplatelet effects primarily by inhibiting cyclooxygenase (COX), a key enzyme in the prostaglandin synthesis pathway. At higher concentrations, it also demonstrates inhibitory effects on cAMP-phosphodiesterase. This dual mechanism of action makes it a compound of interest for therapeutic applications in thrombosis and other related vascular disorders.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process that first involves the synthesis of the parent compound, KBT-3022, followed by a hydrolysis step. The key synthetic route is outlined below, based on established patent literature.

Synthesis of KBT-3022

The synthesis of KBT-3022 involves the reaction of 4,5-Bis(4-methoxyphenyl)-2-(pyrrol-2-yl)thiazole with ethyl bromoacetate.

Experimental Protocol: Synthesis of KBT-3022

-

Reactants: 4,5-Bis(4-methoxyphenyl)-2-(pyrrol-2-yl)thiazole (10 mmol), ethyl bromoacetate (10 mmol), and tetra-n-butylammonium bromide (1 mmol).

-

Solvents: Dichloromethane (40 ml) and 50% aqueous sodium hydroxide (40 ml).

-

Procedure:

-

The reactants are refluxed with vigorous stirring in the two-phase system of dichloromethane and aqueous sodium hydroxide at room temperature for 2 minutes.

-

Following the reaction, water and dichloromethane are added to the mixture under ice-cooling and shaken.

-

The dichloromethane layer is separated, and the aqueous layer is extracted again with dichloromethane.

-

The combined dichloromethane layers are dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation under reduced pressure.

-

The resulting residue is recrystallized from ligroin to yield ethyl 2-[4,5-bis(4-methoxyphenyl)thiazol-2-yl]pyrrole-1-acetate (KBT-3022).

-

Synthesis of this compound (Hydrolysis of KBT-3022)

This compound is obtained by the hydrolysis of the ethyl ester of KBT-3022.

Experimental Protocol: Synthesis of this compound

-

Reactants: Ethyl 2-[4,5-bis(4-methoxyphenyl)thiazol-2-yl]-pyrrole-1-acetate (KBT-3022) (8 mmol) and potassium hydroxide (16 mmol).

-

Solvent: Ethanol (80 ml).

-

Procedure:

-

KBT-3022 and potassium hydroxide are added to ethanol and the mixture is refluxed for 5 minutes.

-

After reflux, the ethanol is distilled off.

-

The resulting residue is dissolved in water to yield the potassium salt of this compound. Further acidification and extraction would yield the free carboxylic acid form.

-

Mechanism of Action

This compound's primary mechanism of action is the inhibition of cyclooxygenase (COX), which reduces the production of prostaglandins and thromboxane A2, key mediators of platelet aggregation.[1] At higher concentrations, it also inhibits cAMP-phosphodiesterase, leading to an increase in intracellular cAMP levels, which further inhibits platelet activation.[1]

Quantitative Data

The following tables summarize the available quantitative data for KBT-3022 and its active metabolite, this compound.

| Compound | Target | IC50 (µM) | Source Organism |

| KBT-3022 | Cyclooxygenase | 0.69 | Ovine Seminal Gland |

| This compound | Cyclooxygenase | 0.43 | Ovine Seminal Gland |

Table 1: In Vitro Inhibitory Activity of KBT-3022 and this compound. [1]

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay

This protocol is a general representation based on common methodologies for determining COX inhibitory activity.

-

Enzyme Source: Ovine seminal gland cyclooxygenase.

-

Substrate: Arachidonic acid.

-

Incubation: The test compound (KBT-3022 or this compound) is pre-incubated with the enzyme in a suitable buffer (e.g., Tris-HCl) at 37°C.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Termination: The reaction is stopped after a defined time by the addition of an acid (e.g., HCl).

-

Quantification: The product of the reaction (e.g., Prostaglandin E2) is quantified using a suitable method, such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

-

IC50 Calculation: The concentration of the test compound that causes 50% inhibition of the enzyme activity is determined by plotting the percentage of inhibition against the log of the compound concentration.

cAMP-Phosphodiesterase (PDE) Inhibition Assay

This protocol is a general representation for determining PDE inhibitory activity.

-

Enzyme Source: Purified phosphodiesterase isoforms from a relevant tissue source (e.g., platelets).

-

Substrate: Cyclic AMP (cAMP).

-

Incubation: The test compound (this compound) is incubated with the PDE enzyme and cAMP in a suitable buffer at 37°C.

-

Reaction: The PDE enzyme hydrolyzes cAMP to AMP.

-

Quantification: The amount of remaining cAMP or the amount of AMP produced is quantified. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization-based assays.

-

IC50 Calculation: The IC50 value is determined by measuring the inhibition of PDE activity at various concentrations of the test compound.

Conclusion

This compound, the active metabolite of KBT-3022, is a potent inhibitor of cyclooxygenase and, at higher concentrations, phosphodiesterase. The synthetic route to this compound is well-defined, proceeding through the synthesis of its ethyl ester precursor followed by hydrolysis. The data and protocols presented in this whitepaper provide a solid foundation for further research into the therapeutic potential of this compound as an antiplatelet agent. Future studies should focus on elucidating the selectivity profile of this compound against different COX and PDE isoforms and further characterizing its pharmacokinetic and pharmacodynamic properties in vivo.

References

An In-depth Technical Guide to Desethyl KBT-3022: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desethyl KBT-3022, the principal active metabolite of the antiplatelet agent KBT-3022, demonstrates potent inhibitory effects on platelet aggregation.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental methodologies for key assays and visual representations of its primary signaling pathways are included to support further research and development in the field of thrombosis and hemostasis.

Chemical Structure and Physicochemical Properties

This compound, chemically known as 2-(4,5-Bis(4-methoxylphenyl)thiazol-2-yl)pyrrol-1-ylacetic acid, is formed by the de-ethylation of its parent compound, KBT-3022.[1][2]

Chemical Structure:

Caption: Chemical structure of this compound.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C23H20N2O4S | [3] |

| Molecular Weight | 420.481 g/mol | [3] |

| CAS Number | 101001-72-3 | [3] |

| Density | 1.29 g/cm³ | [3] |

| Boiling Point | 630.3 °C at 760 mmHg | [3] |

| Flash Point | 335 °C | [3] |

| LogP | 5.04740 | [3] |

Pharmacological Properties

This compound is a potent antiplatelet agent that primarily exerts its effect through the inhibition of cyclooxygenase (COX).[1][2] At higher concentrations, it also demonstrates inhibitory activity against cAMP-phosphodiesterase.[1][2]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of cyclooxygenase, a key enzyme in the synthesis of prostanoids such as thromboxane A2 (TXA2).[1][2][4] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting COX, this compound effectively reduces the production of TXA2, leading to a decrease in platelet activation and aggregation.[1][2]

Additionally, at concentrations higher than those required for COX inhibition, this compound inhibits cAMP-phosphodiesterase.[1][2] This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a second messenger that inhibits platelet activation. Inhibition of cAMP-phosphodiesterase leads to an increase in intracellular cAMP levels, further contributing to the antiplatelet effect.

In Vitro and Ex Vivo Activity

Studies have shown that this compound is a more potent inhibitor of platelet aggregation than its parent compound, KBT-3022, and the commonly used antiplatelet agent, acetylsalicylic acid (aspirin).[5][6] It effectively inhibits platelet aggregation induced by arachidonic acid and collagen in vitro.[5][6] Furthermore, ex vivo studies have demonstrated that intravenous administration of this compound prolongs the time to thrombotic occlusion and inhibits collagen-induced platelet aggregation in a dose-dependent manner.[3]

The following table summarizes the inhibitory concentrations (IC50) of this compound and its parent compound against cyclooxygenase.

| Compound | IC50 (µM) for Cyclooxygenase Inhibition | Reference |

| This compound | 0.43 | [1][2] |

| KBT-3022 | 0.69 | [1][2] |

Key Signaling Pathways

The antiplatelet activity of this compound involves the modulation of two key signaling pathways within platelets: the cyclooxygenase pathway and the cAMP signaling pathway.

Caption: Inhibition of the Cyclooxygenase Pathway by this compound.

Caption: Inhibition of cAMP-Phosphodiesterase by this compound.

Experimental Protocols

This section outlines generalized methodologies for key experiments used to characterize the activity of this compound. These protocols are based on standard laboratory practices and may require optimization for specific experimental conditions.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes.

Caption: Experimental Workflow for Cyclooxygenase Inhibition Assay.

Methodology:

-

Enzyme Preparation: Purified ovine or human COX-1 or COX-2 is prepared in a suitable buffer (e.g., Tris-HCl).

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

-

Pre-incubation: The enzyme solution is pre-incubated with either this compound or a vehicle control for a defined period (e.g., 10 minutes) at 37°C.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Incubation: The reaction mixture is incubated for a specific time (e.g., 2 minutes) at 37°C.

-

Reaction Termination: The reaction is stopped by the addition of an acid (e.g., HCl).

-

Product Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using a sensitive method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

IC50 Calculation: The concentration of this compound that causes 50% inhibition of COX activity (IC50) is calculated from the dose-response curve.

cAMP-Phosphodiesterase (PDE) Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of cAMP-PDE.

Methodology:

-

Enzyme and Substrate Preparation: A solution of purified cAMP-phosphodiesterase and a solution of the substrate, cAMP, are prepared in an appropriate assay buffer.

-

Compound Incubation: The enzyme is incubated with various concentrations of this compound or a vehicle control.

-

Reaction Initiation: The reaction is started by the addition of cAMP.

-

Incubation: The reaction mixture is incubated at 30°C for a specified time.

-

Reaction Termination: The reaction is terminated, often by heat inactivation.

-

Product Detection: The amount of AMP produced is quantified. This can be done using various methods, including radioimmunoassays or commercially available fluorescence or luminescence-based assay kits.

-

Data Analysis: The percentage of PDE inhibition is calculated for each concentration of this compound, and the IC50 value is determined.

Platelet Aggregation Assay

This assay assesses the effect of a compound on platelet aggregation induced by various agonists.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors into an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation at a low speed.

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration.

-

Compound Incubation: The PRP is incubated with either this compound at various concentrations or a vehicle control at 37°C.

-

Aggregation Induction: Platelet aggregation is induced by adding an agonist such as arachidonic acid, collagen, or ADP.

-

Measurement of Aggregation: Platelet aggregation is monitored by measuring the change in light transmission through the PRP sample over time using an aggregometer.

-

Data Analysis: The maximum percentage of aggregation is determined for each condition, and the inhibitory effect of this compound is quantified.

Conclusion

This compound is a potent antiplatelet agent with a well-defined mechanism of action centered on the inhibition of cyclooxygenase and, at higher concentrations, cAMP-phosphodiesterase. Its chemical and pharmacological properties make it a compound of significant interest for the development of novel antithrombotic therapies. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and scientists working to further elucidate its therapeutic potential.

References

- 1. Investigation of cyclooxygenase and signaling pathways involved in human platelet aggregation mediated by synergistic interaction of various agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanism of action of KBT-3022, a new antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:101001-72-3 | Chemsrc [chemsrc.com]

- 4. Cyclooxygenases and platelet functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The Spatiotemporal Regulation of cAMP Signaling in Blood Platelets—Old Friends and New Players [frontiersin.org]

- 6. Effect of KBT-3022, a new diphenylthiazole derivative, on platelet functions - PubMed [pubmed.ncbi.nlm.nih.gov]

Desethyl KBT-3022: An In-Depth Technical Guide to the Active Metabolite of the Antiplatelet Agent KBT-3022

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Desethyl KBT-3022, the principal and active metabolite of the novel antiplatelet agent KBT-3022. This document details the metabolic transformation of KBT-3022 to this compound, and presents its pharmacological profile, including its mechanism of action and preclinical efficacy. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays and mandatory visualizations of the metabolic pathway and associated signaling cascades are provided to facilitate a deeper understanding and further research in the field of antiplatelet therapy.

Introduction

KBT-3022 (ethyl 2-[4,5-bis(4-methoxyphenyl)thiazol-2-yl]pyrrol-1-ylacetate) is a novel diphenylthiazole derivative developed as a potent antiplatelet agent. Preclinical studies have demonstrated that KBT-3022 undergoes rapid and extensive metabolism in vivo to its active form, this compound.[1] This active metabolite is primarily responsible for the observed antiplatelet and antithrombotic effects.[2][3] Understanding the metabolic activation, pharmacokinetic profile, and pharmacological actions of this compound is crucial for the clinical development and therapeutic application of KBT-3022. This guide aims to consolidate the current scientific knowledge on this compound, presenting key data and methodologies for researchers in drug development.

Metabolism of KBT-3022 to this compound

Following oral administration, KBT-3022 is readily hydrolyzed to its active metabolite, this compound (also referred to as M9 in some literature). Plasma concentrations of the parent compound, KBT-3022, are typically low and transient.[1] The primary metabolic pathway involves the de-ethylation of the parent drug.

Further metabolism of this compound involves O-demethylation of the two methoxyphenyl groups.[1][4] In vitro studies using liver S9 fractions have shown species differences in the metabolic rate, with rat liver homogenates exhibiting much higher metabolic activity than those of mice.[5]

Metabolic conversion of KBT-3022 to this compound.

Pharmacological Profile of this compound

This compound is a potent inhibitor of platelet activation and aggregation. Its mechanism of action involves multiple pathways, primarily the inhibition of cyclooxygenase (COX), which leads to reduced production of thromboxane A2 (TXA2), a key mediator of platelet aggregation.[4][6] Additionally, at higher concentrations, this compound has been shown to inhibit cAMP-phosphodiesterase and thrombin-induced platelet aggregation.[4][6]

Quantitative Data

The following tables summarize the key quantitative data for KBT-3022 and its active metabolite, this compound.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | Assay System | IC50 (µM) | Reference |

| KBT-3022 | Cyclooxygenase | Ovine Seminal Gland | 0.69 | [4] |

| This compound | Cyclooxygenase | Ovine Seminal Gland | 0.43 | [4] |

| This compound | Thrombin-induced Platelet Aggregation | Washed Platelets | 1-40 (Concentration-dependent) | [6] |

Table 2: Ex Vivo Antiplatelet Activity following Oral Administration of KBT-3022

| Species | Dose of KBT-3022 (mg/kg) | Effect | Reference |

| Guinea Pig | 1 and 5 | Almost complete inhibition of TXB2 production for 48h | [1] |

Table 3: Pharmacokinetic Parameters of this compound in Guinea Pigs following Oral Administration of KBT-3022

| Dose of KBT-3022 (mg/kg) | Cmax of this compound | AUC of this compound | Note | Reference |

| 5-20 | Dose-proportional increase | Dose-proportional increase | Platelet levels of this compound were estimated to be about 75 times higher than in plasma. | [1] |

Signaling Pathways

This compound exerts its antiplatelet effects through the modulation of key signaling pathways involved in platelet activation. The primary mechanism is the inhibition of cyclooxygenase (COX-1), which blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor of thromboxane A2 (TXA2). Reduced TXA2 levels lead to decreased activation of the thromboxane receptor (TP), resulting in lower intracellular calcium mobilization and reduced platelet aggregation. Furthermore, this compound can increase intracellular cyclic adenosine monophosphate (cAMP) levels by inhibiting phosphodiesterase (PDE), which also contributes to the inhibition of platelet activation.

Signaling pathway of this compound in platelets.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Metabolism using Liver S9 Fraction

Objective: To determine the metabolic conversion of KBT-3022 to this compound.

Materials:

-

KBT-3022

-

Rat or human liver S9 fraction

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a reaction mixture containing liver S9 fraction (e.g., 1 mg/mL protein concentration) and the NADPH regenerating system in phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding KBT-3022 (e.g., 10 µM final concentration).

-

Incubate at 37°C with gentle shaking.

-

At various time points (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the presence and quantity of KBT-3022 and this compound using a validated LC-MS/MS method.

Experimental workflow for in vitro metabolism study.

Platelet Aggregation Assay

Objective: To assess the inhibitory effect of this compound on platelet aggregation induced by various agonists.

Materials:

-

This compound

-

Platelet-rich plasma (PRP) or washed platelets

-

Platelet agonists (e.g., arachidonic acid, collagen, thrombin)

-

Platelet aggregometer

Procedure:

-

Prepare PRP from fresh whole blood by centrifugation.

-

Pre-warm the PRP to 37°C.

-

Add a specific concentration of this compound or vehicle control to the PRP and incubate for a defined period (e.g., 5 minutes).

-

Initiate platelet aggregation by adding an agonist (e.g., arachidonic acid at a final concentration of 100 µM).

-

Monitor the change in light transmittance for a set duration (e.g., 10 minutes) using a platelet aggregometer.

-

Calculate the percentage of aggregation and the IC50 value for this compound.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory potency of KBT-3022 and this compound on COX activity.

Materials:

-

KBT-3022 and this compound

-

Purified COX enzyme (e.g., from ovine seminal glands)

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Method for detecting prostaglandin production (e.g., EIA kit or LC-MS/MS)

Procedure:

-

Pre-incubate the COX enzyme with various concentrations of KBT-3022, this compound, or vehicle control in the reaction buffer at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a specific time to allow for prostaglandin formation.

-

Terminate the reaction.

-

Quantify the amount of prostaglandin (e.g., PGE2 or PGF2α) produced.

-

Calculate the percentage of inhibition and determine the IC50 values.

Conclusion

This compound is the pharmacologically active metabolite of the prodrug KBT-3022. Its potent inhibitory effects on platelet function, primarily through the inhibition of cyclooxygenase and subsequent reduction in thromboxane A2 production, establish it as a promising antiplatelet agent. This technical guide has provided a consolidated resource of its metabolism, pharmacological activity, and the experimental methodologies used for its characterization. The presented data and protocols are intended to support further research and development in the field of antithrombotic therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Two waves of platelet secretion induced by thromboxane A2 receptor and a critical role for phosphoinositide 3-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of thromboxane receptor activation in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of action of KBT-3022, a new antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Early Research on the Antithrombotic Effects of Desethyl KBT-3022: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research conducted on the antithrombotic effects of Desethyl KBT-3022, the primary active metabolite of the novel antiplatelet agent KBT-3022. This document synthesizes key findings on its mechanism of action, efficacy in various preclinical models, and the experimental methodologies employed in its initial evaluation.

Core Mechanism of Action

This compound exerts its antithrombotic effects primarily through the inhibition of cyclooxygenase (COX), a key enzyme in the synthesis of pro-aggregatory thromboxane A2 (TXA2).[1] At concentrations higher than those required for COX inhibition, it also demonstrates inhibitory effects on cAMP-phosphodiesterase, which may contribute to its overall antiplatelet activity.[1] A notable characteristic of this compound is its ability to inhibit thrombin-induced platelet aggregation, an effect not observed with aspirin under similar experimental conditions.[2]

Quantitative Efficacy Data

The following tables summarize the key quantitative data from early studies on this compound, providing a comparative overview of its potency and efficacy.

Table 1: In Vitro Inhibition of Cyclooxygenase

| Compound | Enzyme Source | IC50 (μM) | Reference |

| This compound | Ovine Seminal Gland | 0.43 | [1] |

| KBT-3022 | Ovine Seminal Gland | 0.69 | [1] |

Table 2: Inhibition of Platelet Aggregation

| Agonist | Platelet Source | Inhibition by this compound | Notes | Reference |

| Thrombin | Washed Rat Platelets | Concentration-dependent (1-40 μM) | Aspirin showed no inhibition. | [2] |

| Arachidonic Acid | Rat, Guinea-pig, Rabbit, Human Platelets | More potent than aspirin | Approximately 100 times more potent. | [2] |

| Collagen | Rat, Guinea-pig, Rabbit, Human Platelets | More potent than aspirin | Approximately 100 times more potent. | [2] |

Table 3: In Vivo Antithrombotic Efficacy

| Animal Model | Species | Effective Dose (i.v.) | Endpoint | Reference |

| Photochemically Induced Arterial Thrombosis | Rat | 0.1, 0.3, 1 mg/kg | Prolonged time to thrombotic occlusion | [2] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the early research of this compound are provided below.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of a compound on the COX enzyme.

-

Enzyme Source: Ovine seminal gland cyclooxygenase.

-

Substrate: Arachidonic acid.

-

Methodology:

-

The reaction mixture contains Tris-HCl buffer, hematin, and L-epinephrine.

-

This compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the COX enzyme at 37°C.

-

The reaction is initiated by the addition of arachidonic acid.

-

The reaction is terminated after a defined period (e.g., 2 minutes) by adding a strong acid (e.g., HCl).

-

The product, typically Prostaglandin E2 (PGE2), is quantified using a suitable method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

-

Thrombin-Induced Aggregation of Washed Platelets

This assay assesses the effect of a compound on platelet aggregation induced by the physiological agonist, thrombin.

-

Platelet Preparation:

-

Whole blood is collected from rats into an anticoagulant solution (e.g., acid-citrate-dextrose).

-

Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed.

-

Platelets are then pelleted from the PRP by centrifugation at a higher speed.

-

The platelet pellet is washed with a suitable buffer (e.g., Tyrode's buffer) to remove plasma components and resuspended to a standardized concentration.

-

-

Aggregation Assay:

-

The washed platelet suspension is placed in an aggregometer cuvette with a stir bar at 37°C.

-

This compound or vehicle is added to the platelet suspension and incubated for a short period.

-

Aggregation is initiated by adding a known concentration of thrombin.

-

The change in light transmission through the platelet suspension is monitored over time. An increase in light transmission corresponds to platelet aggregation.

-

The extent of inhibition is calculated by comparing the aggregation response in the presence of this compound to that of the vehicle control.

-

Photochemically Induced Arterial Thrombosis Model in Rats

This in vivo model evaluates the antithrombotic efficacy of a compound in a setting of endothelial injury-induced thrombosis.

-

Animal Preparation:

-

Male rats are anesthetized.

-

The femoral artery is surgically exposed.

-

A Doppler flow probe is placed around the artery to monitor blood flow.

-

-

Thrombosis Induction:

-

The photosensitizing dye, Rose Bengal, is administered intravenously.

-

A specific segment of the exposed femoral artery is irradiated with a filtered xenon lamp (e.g., 540 nm wavelength).

-

The photochemical reaction between the dye and the light induces endothelial damage, leading to platelet adhesion, aggregation, and the formation of an occlusive thrombus.

-

-

Drug Administration and Evaluation:

-

This compound or vehicle is administered intravenously at various doses prior to the induction of thrombosis.

-

The primary endpoint is the time to complete thrombotic occlusion of the artery, as indicated by the cessation of blood flow measured by the Doppler probe.

-

A dose-dependent prolongation of the time to occlusion indicates an antithrombotic effect.

-

Ex Vivo Collagen-Induced Platelet Aggregation in Whole Blood

This assay measures the effect of a drug administered in vivo on platelet function ex vivo.

-

Blood Collection:

-

Following in vivo administration of this compound or vehicle to rats, whole blood is collected into an anticoagulant.

-

-

Aggregation Measurement:

-

Whole blood aggregation is typically measured using an impedance aggregometer.

-

A known volume of whole blood is diluted with saline and placed in the aggregometer cuvette.

-

Aggregation is induced by the addition of collagen.

-

As platelets aggregate on the electrodes, the impedance increases, and this change is recorded over time.

-

The extent of aggregation is quantified and compared between the drug-treated and vehicle-treated groups.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in the early research of this compound.

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by this compound.

Caption: Inhibition of Thrombin-Induced Platelet Aggregation by this compound.

Caption: Workflow for the Photochemically Induced Arterial Thrombosis Model.

Further Considerations and Areas for Future Research

Early research on this compound has established its potent antithrombotic effects, primarily through the inhibition of cyclooxygenase. However, several areas warrant further investigation to fully characterize its pharmacological profile:

-

P-selectin Expression and PAC-1 Binding: Direct experimental evidence and quantitative data on the effects of this compound on P-selectin surface expression and the activation of the GPIIb/IIIa receptor (measured by PAC-1 binding) are currently limited in the early literature. Studies focusing on these key markers of platelet activation would provide a more complete understanding of its mechanism of action.

-

cAMP-Phosphodiesterase Inhibition: While this compound has been shown to inhibit cAMP-phosphodiesterase at higher concentrations, a precise IC50 value has not been consistently reported. Further investigation into the selectivity and potency of this inhibition is needed to determine its contribution to the overall antithrombotic effect.

-

Head-to-Head Comparative Studies: While early studies compared this compound to aspirin, more extensive head-to-head studies with other classes of antiplatelet agents would be beneficial for positioning it within the therapeutic landscape.

This technical guide provides a solid foundation for understanding the initial research on this compound. The presented data and methodologies highlight its potential as a potent antithrombotic agent and offer a starting point for further research and development in the field of antiplatelet therapy.

References

Desethyl KBT-3022: A Technical Guide to its Therapeutic Potential as an Antiplatelet Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desethyl KBT-3022, the primary active metabolite of the pro-drug KBT-3022, has demonstrated significant potential as an antiplatelet agent. Its mechanism of action extends beyond simple cyclooxygenase inhibition, encompassing a multi-faceted approach to modulating platelet activation. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic applications, presenting key quantitative data, detailed experimental methodologies, and visual representations of its effects on critical signaling pathways. This document is intended to serve as a resource for researchers and professionals in the field of drug development to facilitate further investigation into this promising compound.

Introduction

Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thromboembolic diseases, a major cause of morbidity and mortality worldwide. Antiplatelet therapy is a cornerstone in the prevention and treatment of these conditions. This compound has emerged as a potent inhibitor of platelet function, exhibiting a broader spectrum of activity compared to traditional antiplatelet agents. This guide delves into the core mechanisms of this compound, providing a detailed analysis of its interactions with key molecular targets and its overall impact on platelet signaling.

Mechanism of Action

This compound exerts its antiplatelet effects through the modulation of several key signaling pathways involved in platelet activation and aggregation.

Inhibition of Cyclooxygenase (COX)

The principal mechanism of action for this compound is the inhibition of cyclooxygenase (COX), a critical enzyme in the synthesis of thromboxane A2 (TXA2), a potent platelet agonist.[1]

Secondary Mechanisms of Action

At concentrations higher than those required for effective COX inhibition, this compound exhibits a range of secondary activities that contribute to its overall antiplatelet efficacy:

-

cAMP-Phosphodiesterase (PDE) Inhibition: By inhibiting PDE, this compound leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. cAMP is a crucial secondary messenger that plays a key role in inhibiting platelet activation.

-

U46619 Binding Inhibition: this compound has been shown to inhibit the binding of U46619, a stable thromboxane A2 mimetic, to its receptor, thereby directly antagonizing the TXA2 signaling pathway.[1]

-

Inhibition of Phosphatidic Acid Release: The compound also inhibits the release of phosphatidic acid in thrombin-stimulated platelets, interfering with downstream signaling events that lead to platelet activation.[1]

-

Inhibition of Thrombin-Induced Platelet Aggregation: this compound directly inhibits platelet aggregation induced by thrombin in a concentration-dependent manner.

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activities of this compound.

Table 1: Inhibitory Activity of this compound on Cyclooxygenase

| Compound | Target | IC50 (µM) | Source |

| This compound | Cyclooxygenase (ovine seminal gland) | 0.43 | [1] |

| KBT-3022 | Cyclooxygenase (ovine seminal gland) | 0.69 | [1] |

Table 2: Inhibitory Activity of this compound on Platelet Aggregation

| Agonist | Species | IC50 (µM) | Source |

| Arachidonic Acid | Human | Potent (specific value not provided) | [2] |

| Collagen | Human | Potent (specific value not provided) | [2] |

| Thrombin | Human | Concentration-dependent inhibition (1-40 µM) |

Note: While inhibition of cAMP-phosphodiesterase, U46619 binding, and phosphatidic acid release has been reported, specific IC50 or Ki values were not available in the reviewed literature.

Signaling Pathways

The antiplatelet effects of this compound can be visualized through its impact on two major signaling pathways in platelets: the Thromboxane A2 (TXA2) pathway and the cyclic AMP (cAMP) pathway.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the literature for this compound. For precise experimental conditions, it is recommended to consult the original research articles.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on COX activity.

Materials:

-

Purified cyclooxygenase (e.g., from ovine seminal glands)

-

Arachidonic acid (substrate)

-

This compound

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

Detection system (e.g., oxygen electrode to measure O2 consumption, or ELISA to measure prostaglandin E2 production)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, cofactors, and the COX enzyme.

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes at 37°C).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Monitor the reaction progress using the chosen detection system over a defined period (e.g., 2 minutes).

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve.

In Vitro Platelet Aggregation Assay

Objective: To assess the inhibitory effect of this compound on platelet aggregation induced by various agonists.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets from human or animal blood.

-

Platelet agonists (e.g., arachidonic acid, collagen, thrombin, ADP).

-

This compound.

-

Aggregometer.

Procedure:

-

Prepare PRP by centrifuging whole blood at a low speed.

-

Adjust the platelet count in the PRP to a standardized concentration.

-

Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.

-

Add a specific concentration of this compound to the PRP and incubate for a short period.

-

Add the platelet agonist to induce aggregation.

-

Monitor the change in light transmittance through the PRP suspension over time using the aggregometer. An increase in light transmittance corresponds to an increase in platelet aggregation.

-

Calculate the percentage of aggregation inhibition by comparing the aggregation in the presence and absence of this compound.

-

Repeat for a range of this compound concentrations to determine the IC50 value.

Therapeutic Potential and Future Directions

The multifaceted mechanism of action of this compound suggests its potential as a highly effective antiplatelet agent. Its ability to inhibit not only the production of TXA2 but also to interfere with other key platelet activation pathways could offer a more comprehensive and potent antithrombotic effect compared to agents that target a single pathway.

Future research should focus on:

-

Determining the specific IC50 and Ki values for the inhibition of cAMP-phosphodiesterase, U46619 binding, and phosphatidic acid release to provide a more complete quantitative profile of the drug.

-

Conducting in vivo studies in relevant animal models of thrombosis to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of this compound.

-

Investigating the potential for synergistic effects when used in combination with other antiplatelet or anticoagulant drugs.

-

Elucidating the precise molecular interactions of this compound with its secondary targets to better understand its mechanism of action and to guide the development of next-generation analogs with improved efficacy and safety profiles.

Conclusion

This compound is a promising antiplatelet candidate with a unique, multi-target mechanism of action. The data presented in this technical guide highlight its potent inhibitory effects on key pathways of platelet activation. The detailed experimental protocols and pathway diagrams serve as a foundational resource for the scientific community to build upon, with the ultimate goal of translating this promising preclinical candidate into a clinically effective therapy for the prevention and treatment of thromboembolic diseases.

References

Investigating the Selectivity of Desethyl KBT-3022 for Cyclooxygenase (COX) Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the cyclooxygenase (COX) selectivity profile of Desethyl KBT-3022, the active metabolite of the antiplatelet agent KBT-3022 (Pamicogrel). While direct comparative data on the inhibition of COX-1 and COX-2 isoforms by this compound is limited in publicly available literature, existing in vitro and in vivo evidence points towards a preferential inhibition of COX-1. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and provides visual representations of the underlying biochemical pathways and experimental workflows to facilitate a deeper understanding for researchers in drug development and pharmacology.

Introduction to this compound and COX Inhibition

This compound is the primary active metabolite of KBT-3022, a pyrrole-based compound investigated for its antiplatelet properties. The therapeutic effect of many nonsteroidal anti-inflammatory drugs (NSAIDs) and antiplatelet agents is mediated through the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme:

-

COX-1: A constitutively expressed enzyme involved in various physiological processes, including platelet aggregation (via thromboxane A2 synthesis) and protection of the gastrointestinal mucosa.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and plays a significant role in mediating pain and inflammatory responses.

The selectivity of a compound for COX-1 versus COX-2 is a critical determinant of its therapeutic efficacy and side-effect profile. Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. Conversely, agents targeting platelet activity often exhibit a degree of COX-1 selectivity.

Quantitative Data on COX Inhibition

| Compound | Target Enzyme | IC50 (µM) | Source Organism |

| This compound | Cyclooxygenase (from seminal gland) | 0.43 | Ovine |

| KBT-3022 (Prodrug) | Cyclooxygenase (from seminal gland) | 0.69 | Ovine |

Table 1: In vitro inhibitory activity of this compound and its prodrug KBT-3022 against cyclooxygenase from ovine seminal gland, a rich source of COX-1.[1]

Evidence for COX-1 Selectivity (In Vivo)

An in vivo study in guinea pigs provides indirect but compelling evidence for the COX-1 selectivity of this compound's parent compound, KBT-3022. Oral administration of KBT-3022 resulted in a more potent inhibition of thromboxane B2 (TXB2) production during blood coagulation compared to the inhibition of 6-keto-prostaglandin F1α (6-keto-PGF1α) production from aortic strips.[1]

-

Thromboxane B2 (TXB2): A stable metabolite of thromboxane A2, which is primarily synthesized by COX-1 in platelets and is a potent promoter of platelet aggregation.

-

6-keto-prostaglandin F1α (6-keto-PGF1α): A stable metabolite of prostacyclin (PGI2), which is produced in endothelial cells, largely by COX-2, and inhibits platelet aggregation.

The preferential reduction in a COX-1-mediated product over a COX-2-mediated product strongly suggests that this compound is a selective COX-1 inhibitor.

Experimental Protocols

The following sections describe the general methodologies that would be employed to determine the COX selectivity of a compound like this compound.

In Vitro Cyclooxygenase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of isolated COX-1 and COX-2 enzymes.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound for both COX-1 and COX-2.

Materials:

-

Purified ovine or human COX-1 enzyme

-

Purified human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

This compound

-

Assay buffer (e.g., Tris-HCl)

-

Detection system (e.g., ELISA kit for prostaglandin E2, oxygen consumption electrode, or colorimetric/fluorometric probes)

Procedure:

-

Enzyme Preparation: Reconstitute and dilute purified COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO) and then in the assay buffer.

-

Incubation: In separate reaction vessels (e.g., wells of a microplate), combine the enzyme (either COX-1 or COX-2) with different concentrations of this compound or vehicle control.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination: After a specified incubation period, stop the reaction (e.g., by adding a strong acid).

-

Product Quantification: Measure the amount of prostaglandin produced (e.g., PGE2) using a suitable detection method.

-

Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.

Selectivity Index (SI): The ratio of the IC50 values is calculated to quantify the selectivity: SI = IC50 (COX-2) / IC50 (COX-1) A SI value significantly less than 1 indicates selectivity for COX-1.

Ex Vivo Prostaglandin Production Assay

This assay measures the effect of a drug administered to an animal on the production of COX-1 and COX-2 derived prostaglandins in specific tissues.

Objective: To assess the relative inhibition of COX-1 and COX-2 activity in a physiological setting.

Materials:

-

Animal model (e.g., guinea pigs)

-

This compound (or its prodrug KBT-3022) for oral administration

-

Anticoagulant for blood collection

-

Aortic tissue

-

ELISA kits for thromboxane B2 and 6-keto-prostaglandin F1α

Procedure:

-

Drug Administration: Administer this compound or its prodrug orally to a group of animals. A control group receives the vehicle.

-

Sample Collection: At a specified time after administration, collect blood samples and excise the aorta.

-

COX-1 Activity Measurement (Thromboxane B2): Allow the blood to clot to induce platelet activation and TXB2 production. Separate the serum and measure the concentration of TXB2 using an ELISA kit.

-

COX-2 Activity Measurement (6-keto-PGF1α): Incubate the aortic strips in a buffer to allow for the production of prostacyclin, which is then measured as its stable metabolite, 6-keto-PGF1α, by ELISA.

-

Data Analysis: Compare the levels of TXB2 and 6-keto-PGF1α in the drug-treated group to the control group to determine the percentage of inhibition for each pathway.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed.

Caption: Simplified signaling pathway of COX-1 and COX-2.

Caption: Experimental workflow for in vitro COX inhibition assay.

Conclusion

The available evidence strongly suggests that this compound is a selective inhibitor of COX-1. This is supported by its in vitro inhibitory activity against ovine seminal gland cyclooxygenase (a COX-1 source) and in vivo data demonstrating preferential inhibition of a COX-1-mediated pathway. However, to definitively establish its selectivity profile, further studies are required to determine the IC50 values for both human COX-1 and COX-2 enzymes in a direct comparative assay. Such data would be invaluable for a comprehensive understanding of the pharmacological profile of this compound and its potential as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Desethyl KBT-3022 Platelet Aggregation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desethyl KBT-3022 is the active metabolite of the novel antiplatelet agent KBT-3022. It is a potent inhibitor of platelet aggregation, demonstrating significantly greater potency than aspirin.[1] The primary mechanism of action for this compound is the inhibition of cyclooxygenase (COX), a key enzyme in the synthesis of pro-aggregatory prostaglandins and thromboxane A2.[2][3] At higher concentrations, it has also been shown to inhibit cAMP-phosphodiesterase. This document provides a detailed protocol for assessing the in-vitro efficacy of this compound on platelet aggregation using light transmission aggregometry (LTA).

Quantitative Data Summary

| Parameter | Agonist | Value | Species/System | Reference |

| IC50 | Cyclooxygenase | 0.43 µM | Ovine Seminal Gland | [3] |

| Inhibitory Concentration | Thrombin | 1 - 40 µM | Washed Rat Platelets | [4] |

| Comparative Potency | Arachidonic Acid & Collagen | ~100x more potent than Aspirin | In-vitro (human, rat, guinea-pig, rabbit platelets) | [1] |

Signaling Pathway of Platelet Aggregation Inhibition by this compound